

The Role of Drg1 Mutations in Diazaborine Resistance: A Comparative Guide

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Compound of Interest

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This guide provides a comprehensive comparison of the effects of various mutations in the Developmentally Regulated GTP-binding protein 1 (Drg1) on resistance to the antifungal compound **diazaborine**. The presented data, experimental protocols, and pathway diagrams are intended to facilitate a deeper understanding of the mechanisms of resistance and to support further research and drug development efforts.

Introduction

Diazaborine is a potent inhibitor of ribosome biogenesis, a critical cellular process. Its primary target is the AAA-ATPase Drg1, which plays a crucial role in the cytoplasmic maturation of the 60S ribosomal subunit. Specifically, Drg1 is responsible for the ATP-dependent release of the shuttling protein Rlp24 from pre-60S particles, a key step for further maturation.[1][2]

Diazaborine binds to the second ATPase domain (D2) of Drg1, inhibiting its hydrolytic activity and thereby stalling ribosome production.[3][4] Mutations within this D2 domain have been shown to confer resistance to **diazaborine**, highlighting the importance of this region for the drug's efficacy.[3][5] This guide summarizes key experimental findings that confirm the role of specific Drg1 mutations in conferring **diazaborine** resistance.

Data Presentation: Drg1 Mutations and Their Impact on Diazaborine Resistance

The following tables summarize quantitative data from key studies, comparing the ATPase activity and **diazaborine** binding affinity of wild-type Drg1 with various **diazaborine**-resistant mutants.

Table 1: Comparison of ATPase Activity in Wild-Type and Mutant Drg1

| Drg1 Variant | Basal ATPase Activity (Relative to WT) | Rlp24-Stimulated ATPase Activity (Relative to WT) | Inhibited Activity (+Diazaborine) (Relative to WT stimulated) | Reference |
|----------------|--|---|---|-----------|
| Wild-Type | 1.0 | 3.5 | 0.8 | [6] |
| Drg1-1 (V725E) | ~1.0 | ~3.5 | ~3.5 (No inhibition) | [7] |
| A569V | 1.2 | 4.0 | 3.8 (No inhibition) | [6] |
| C561T | 0.9 | 3.2 | 3.1 (No inhibition) | [6] |
| V725L | 1.1 | 3.6 | 3.5 (No inhibition) | [6] |

Table 2: Comparison of **Diazaborine** Binding Affinity in Wild-Type and Mutant Drg1

| Drg1 Variant | Diazaborine Binding Affinity (EC50/KD, μ M) | Method | Reference |
|----------------|---|--------|-----------|
| Wild-Type | 122.3 \pm 4.1 | DSF | [3] |
| Drg1-1 (V725E) | No binding detected | DSF | [3] |
| A569V | > 1000 | DSF | [6] |
| C561T | ~500 | DSF | [6] |
| V725L | > 1000 | DSF | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)

This assay quantifies the ATP hydrolysis activity of Drg1 by measuring the amount of inorganic phosphate (Pi) released.[6]

Materials:

- Purified wild-type and mutant Drg1 proteins
- Purified Rlp24 C-terminal fragment (Rlp24C) for stimulation
- **Diazaborine**
- ATP solution (1 mM)
- Malachite Green phosphate assay kit
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- 96-well microplate

- Microplate reader

Procedure:

- Prepare reaction mixtures in a 96-well plate. For each Drg1 variant, set up reactions for basal, stimulated, and inhibited activity.
- Basal Activity: Add Drg1 protein to the assay buffer.
- Stimulated Activity: Add Drg1 protein and a saturating concentration of Rlp24C to the assay buffer.
- Inhibited Activity: Add Drg1 protein, Rlp24C, and **diazaborine** (e.g., 100 µg/ml) to the assay buffer.[\[6\]](#)
- Initiate the reaction by adding ATP to a final concentration of 1 mM.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of released Pi using the Malachite Green reagent according to the manufacturer's instructions.
- Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
- Calculate the specific ATPase activity (µmol ATP hydrolyzed per mg of Drg1 per hour) and normalize the results to the basal activity of the wild-type protein.

Diazaborine Binding Assay (Differential Scanning Fluorimetry - DSF / Thermal Shift Assay)

This method assesses the binding of a ligand (**diazaborine**) to a protein (Drg1) by measuring the change in the protein's thermal stability.[\[3\]](#)[\[8\]](#)

Materials:

- Purified wild-type and mutant Drg1 proteins

- **Diazaborine** stock solution
- SYPRO Orange dye (5000x stock)
- Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
- Real-time PCR instrument capable of performing a melt curve analysis
- 96-well PCR plates

Procedure:

- Prepare a master mix containing the Drg1 protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.
- Aliquot the master mix into the wells of a 96-well PCR plate.
- Add varying concentrations of **diazaborine** to the wells. Include a control with no **diazaborine**.
- Seal the plate and briefly centrifuge to mix the contents.
- Place the plate in the real-time PCR instrument.
- Set up a melt curve experiment. The temperature is gradually increased (e.g., from 25°C to 95°C), and the fluorescence of the SYPRO Orange dye is measured at each temperature increment.
- The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
- Plot the change in T_m (ΔT_m) against the **diazaborine** concentration to determine the binding affinity (EC_{50} or KD).^[3]

In Vitro Rlp24 Release Assay

This assay directly measures the ability of Drg1 to release Rlp24 from purified pre-60S ribosomal particles.^{[3][9]}

Materials:

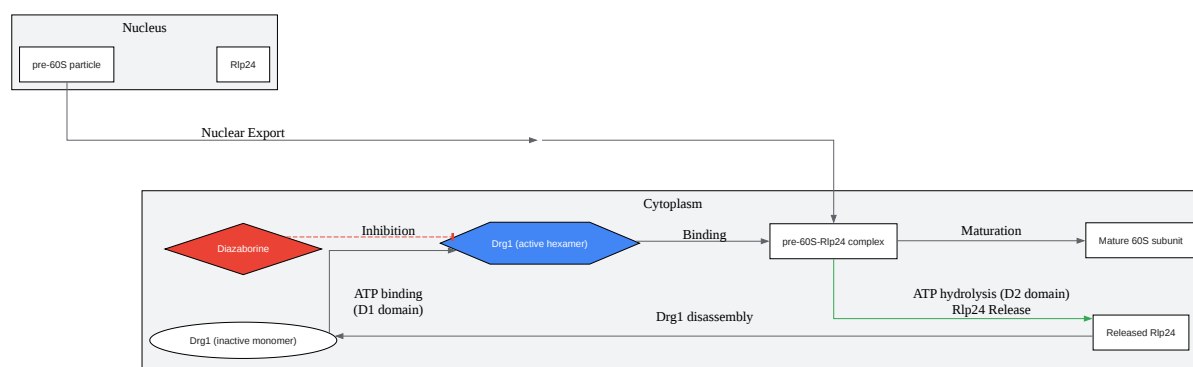
- Purified pre-60S particles isolated from a temperature-sensitive drg1 mutant strain.
- Purified wild-type and mutant Drg1 proteins.
- **Diazaborine**.
- ATP and non-hydrolyzable ATP analog (e.g., AMP-PNP).
- Purified Nup116 fragment (optional, but enhances release).[\[1\]](#)
- Assay buffer.
- SDS-PAGE and Western blotting reagents.
- Antibodies against Rlp24 and other ribosomal proteins.

Procedure:

- Immobilize the purified pre-60S particles (e.g., via a tagged protein like Arx1-TAP on calmodulin beads).
- Incubate the immobilized particles with purified Drg1 (wild-type or mutant), ATP, and optionally Nup116, in the presence or absence of **diazaborine**.
- As a control, perform a reaction with a non-hydrolyzable ATP analog (AMP-PNP) to demonstrate the requirement for ATP hydrolysis.
- After incubation (e.g., 30 minutes at 30°C), separate the supernatant (containing released proteins) from the beads (containing the pre-60S particles).
- Analyze the supernatant and the bead-bound fractions by SDS-PAGE and Western blotting using antibodies against Rlp24 to detect its release.

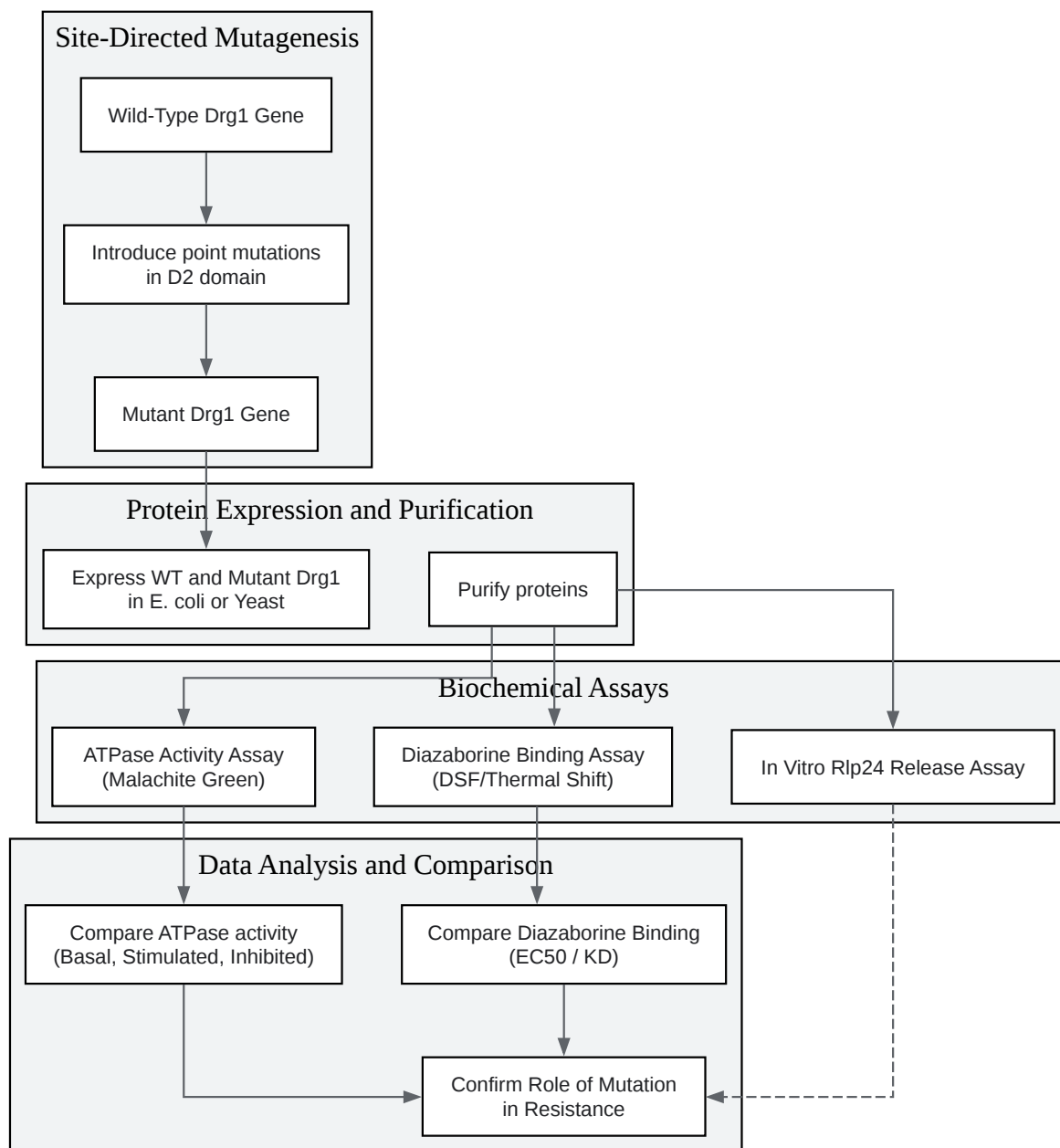
Mandatory Visualization

The following diagrams illustrate key pathways and experimental workflows related to Drg1 function and its inhibition by **diazaborine**.



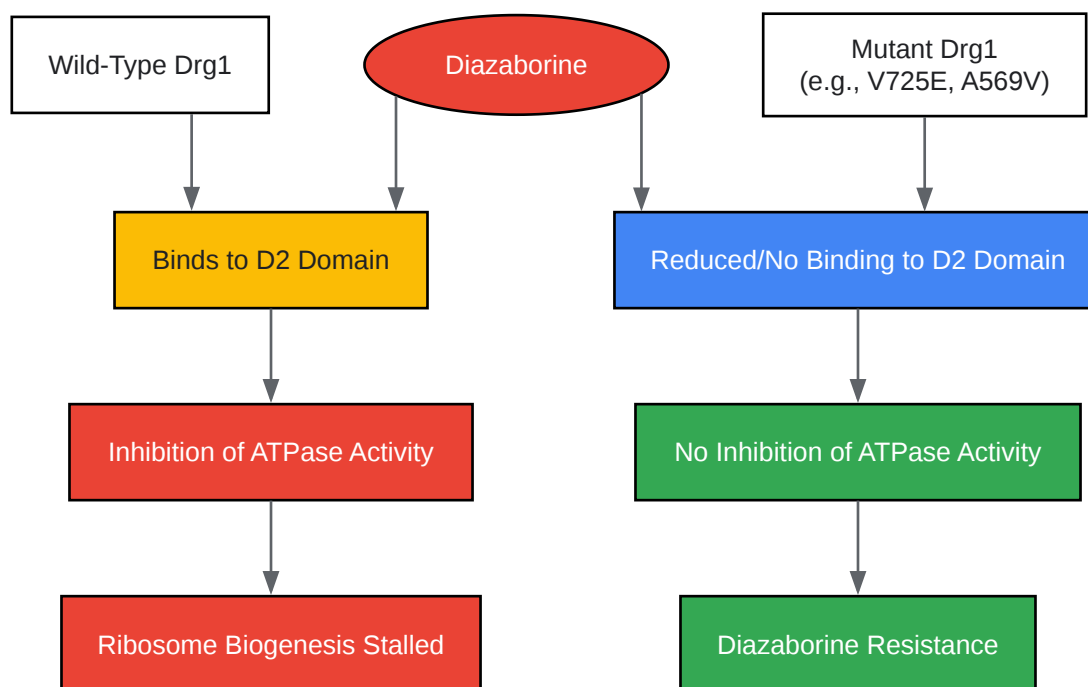
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Caption: Signaling pathway of Drg1-mediated ribosome biogenesis and its inhibition by **diazaborine**.



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Caption: Experimental workflow for confirming the role of Drg1 mutations in **diazaborine** resistance.



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Caption: Logical relationship between Drg1 mutations and the mechanism of **diazaborine** resistance.

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